3-Bromo-5-methyl-1,2,4-thiadiazole
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Overview
Description
3-Bromo-5-methyl-1,2,4-thiadiazole is a heterocyclic organic compound with the molecular formula C3H3BrN2S . It is part of the thiadiazole class of compounds and contains a bromine atom, a methyl group, and a nitrogen-sulfur ring . The molecular weight is 179.04 .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C3H3BrN2S/c1-2-5-3(4)7-6-2/h1H3 . The InChI key is LRFYFSQFLKUMEP-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions of 1,3,4-thiadiazole derivatives involve the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This affords the corresponding 1,3,4-thiadiazole derivatives .Physical and Chemical Properties Analysis
This compound has a molecular weight of 179.04 . It is a liquid at ambient temperature .Scientific Research Applications
Photodynamic Therapy
A significant application of 3-Bromo-5-methyl-1,2,4-thiadiazole derivatives is in photodynamic therapy, particularly for cancer treatment. Zinc phthalocyanine substituted with this compound has demonstrated high singlet oxygen quantum yield, making it a potential Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activities
Compounds derived from this compound have shown promising antimicrobial properties. Novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles synthesized from this compound demonstrated good antibacterial and antifungal activities (Lamani, Shetty, Kamble, & Khazi, 2009).
Anticancer Properties
Several studies have shown the potential anticancer properties of this compound derivatives. For instance, compounds containing this moiety have been investigated for their ability to protect DNA against oxidative damage and exhibit cytotoxicity against cancer cell lines (Gür et al., 2020).
Fungicidal and Antiviral Activities
Compounds synthesized using this compound have demonstrated broad-spectrum activities against fungi and viruses. Some derivatives exhibited good antivirus activity and were considered for further study in pesticide development (Zheng et al., 2010).
Mechanism of Action
Target of Action
It’s known that thiadiazole derivatives have diverse biological activities . They have been found to interact with various targets such as carbonic anhydrase, Abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase II .
Mode of Action
It’s known that thiadiazole derivatives can inhibit the activity of certain enzymes . For instance, a compound named YZK-C22 was found to inhibit the pyruvate kinase (PK) activity in the glycolytic pathway .
Biochemical Pathways
For instance, they can inhibit the glycolytic pathway by inhibiting the activity of pyruvate kinase .
Pharmacokinetics
It’s known that the compound is a solid at room temperature .
Result of Action
It’s known that thiadiazole derivatives can have various biological effects, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that the compound should be stored at ambient temperature .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Many substituted 1,3,4-thiadiazole derivatives are known to exhibit a wide range of biological activities such as antimicrobial, antituberculosis, antiviral, and anticonvulsant activities . These activities suggest that 3-Bromo-5-methyl-1,2,4-thiadiazole may interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Molecular Mechanism
It is known that 1,3,4-thiadiazole derivatives can block the activity of heat shock protein 90 (Hsp90), leading to the degradation of several oncoproteins .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at ambient temperature .
Dosage Effects in Animal Models
It is known that many thiadiazole derivatives display anticancer activities in various in vitro and in vivo models .
Metabolic Pathways
It is known that molecules containing a thiazole ring can influence metabolic pathways when they enter physiological systems .
Transport and Distribution
It is known that 1,3,4-thiadiazole derivatives can facilitate the penetration of other compounds through the fungal membrane .
Subcellular Localization
It is known that molecules containing a thiazole ring can influence the activity or function of various subcellular compartments .
Properties
IUPAC Name |
3-bromo-5-methyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S/c1-2-5-3(4)6-7-2/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKMLPXDJDBSBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NS1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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